molecular formula C11H19N5O B7512117 N-(2-ethylcyclohexyl)-2-(tetrazol-1-yl)acetamide

N-(2-ethylcyclohexyl)-2-(tetrazol-1-yl)acetamide

Cat. No. B7512117
M. Wt: 237.30 g/mol
InChI Key: SWXWELXNYXIKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylcyclohexyl)-2-(tetrazol-1-yl)acetamide, commonly referred to as Etazolate, is a synthetic compound that belongs to the class of anxiolytic and anticonvulsant drugs. It was first synthesized in 1971 by the French pharmaceutical company, Roussel-Uclaf. Etazolate has been found to have a wide range of pharmacological properties, making it a promising candidate for the treatment of various neurological disorders.

Mechanism of Action

Etazolate's mechanism of action is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, seizures, and mood. Specifically, Etazolate enhances the binding of GABA to its receptor, leading to increased inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
Etazolate has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of GABA and its metabolites in the brain, indicating increased GABAergic activity. Etazolate has also been shown to reduce the levels of glutamate, an excitatory neurotransmitter, in the brain. Additionally, Etazolate has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

Etazolate has several advantages for laboratory experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the GABAergic system. Etazolate is also relatively stable and easy to handle, making it suitable for in vitro and in vivo experiments. However, Etazolate has some limitations, such as its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on Etazolate. One area of interest is its potential use as a treatment for cognitive impairments, such as Alzheimer's disease. Another area of research is its potential use as an anticonvulsant, particularly for the treatment of refractory epilepsy. Additionally, further investigation into the mechanism of action of Etazolate may lead to the development of new drugs that target the GABAergic system.

Synthesis Methods

The synthesis of Etazolate involves the reaction of 2-amino-2-methyl-1-propanol with 2-ethylcyclohexanone to form the intermediate, 2-ethylcyclohexylamine. The intermediate is then reacted with sodium azide and acetic anhydride to form the tetrazole ring, resulting in the final product, N-(2-ethylcyclohexyl)-2-(tetrazol-1-yl)acetamide.

Scientific Research Applications

Etazolate has been extensively studied for its pharmacological properties and potential therapeutic applications. It has been found to have anxiolytic, anticonvulsant, and antidepressant effects in animal models. Etazolate has also been shown to improve cognitive function and memory in rodents, making it a potential treatment for Alzheimer's disease and other cognitive impairments.

properties

IUPAC Name

N-(2-ethylcyclohexyl)-2-(tetrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O/c1-2-9-5-3-4-6-10(9)13-11(17)7-16-8-12-14-15-16/h8-10H,2-7H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXWELXNYXIKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCC1NC(=O)CN2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.